Ethyl 7-ethyldec-7-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-ethyldec-7-enoate is an organic compound belonging to the ester family Esters are characterized by their pleasant aromas and are often used in the fragrance and flavor industries
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-ethyldec-7-enoate can be synthesized through the esterification of 7-ethyldec-7-enoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of advanced distillation techniques ensures the purity of the final product. The process may also involve the use of azeotropic distillation to remove water formed during the reaction, thereby driving the equilibrium towards ester formation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-ethyldec-7-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and ethanol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 7-ethyldec-7-enoic acid and ethanol.
Reduction: 7-ethyldec-7-enol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 7-ethyldec-7-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 7-ethyldec-7-enoate involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The compound may also interact with cellular membranes, influencing their fluidity and function.
Comparison with Similar Compounds
Ethyl 7-ethyldec-7-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its longer carbon chain and the presence of a double bond. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
Properties
CAS No. |
654068-33-4 |
---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
ethyl 7-ethyldec-7-enoate |
InChI |
InChI=1S/C14H26O2/c1-4-10-13(5-2)11-8-7-9-12-14(15)16-6-3/h10H,4-9,11-12H2,1-3H3 |
InChI Key |
PTWVBDXTFOQKIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(CC)CCCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.